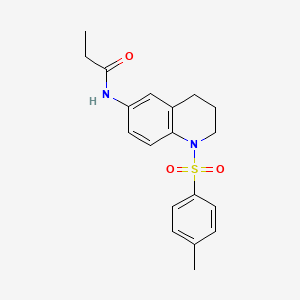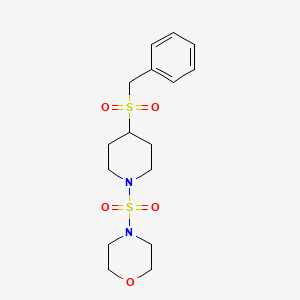
Methyl 3-(6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamido)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-(6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamido)thiophene-2-carboxylate” is a complex organic compound. It is related to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Scientific Research Applications
Pharmacokinetics and Metabolism
One area of research involving related compounds focuses on their pharmacokinetic properties and metabolism in the body. For example, studies on compounds like SB-649868, an orexin 1 and 2 receptor antagonist developed for insomnia treatment, detail how such compounds are metabolized and eliminated from the body, providing insights into their safety and efficacy (Renzulli et al., 2011). Understanding the metabolism and disposition of these compounds is crucial for their development as therapeutic agents.
Environmental Exposure and Toxicology
Another significant area of research is the environmental exposure to and toxicology of chemical compounds. Studies have been conducted to assess the exposure levels of certain pesticides and their metabolites in humans, indicating the potential health risks associated with chronic exposure to these chemicals (Babina et al., 2012). This research is vital for public health policy and regulation concerning the use of chemical compounds in agriculture and consumer products.
Repellent Efficacy
Research on the repellent efficacy of chemical compounds against vectors like mosquitoes and black flies is also prevalent. Compounds have been synthesized and tested for their ability to repel arthropods, potentially serving as alternatives to existing repellents like DEET. Such studies contribute to the development of new, more effective repellent products that can protect against diseases transmitted by these vectors (Klun et al., 2003).
Mechanism of Action
Target of Action
It is known that thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential biological activities .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a variety of biological effects .
Biochemical Pathways
Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Result of Action
Thiophene derivatives have been shown to exhibit a variety of pharmacological properties .
properties
IUPAC Name |
methyl 3-[[6-(4-benzylpiperidin-1-yl)pyridazine-3-carbonyl]amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-30-23(29)21-18(11-14-31-21)24-22(28)19-7-8-20(26-25-19)27-12-9-17(10-13-27)15-16-5-3-2-4-6-16/h2-8,11,14,17H,9-10,12-13,15H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHJTCXBWBFQOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=NN=C(C=C2)N3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(5-methylfuro[3,2-b]pyridine-2-carboxamido)benzoate](/img/structure/B2459832.png)
![N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2459833.png)

![2-(2-fluorobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2459835.png)





![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2459847.png)
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trifluoromethylsulfanyl)butanoic acid](/img/structure/B2459850.png)
![N'-{[1-(3,4-dichlorobenzyl)-4-piperidinyl]carbonyl}-4-methylbenzenecarbohydrazide](/img/structure/B2459851.png)
![3-[1-(Pent-4-enoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2459853.png)
